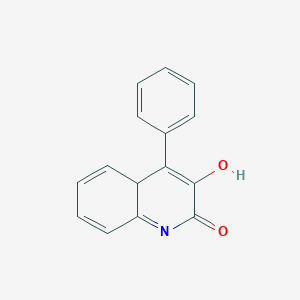
3-hydroxy-4-phenyl-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-phenyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-phenyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent oxidation. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
化学反应分析
Types of Reactions
3-hydroxy-4-phenyl-4aH-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
科学研究应用
3-hydroxy-4-phenyl-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-hydroxy-4-phenyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolone: Known for its antimicrobial properties.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-quinolinol: Studied for its potential therapeutic applications.
Uniqueness
3-hydroxy-4-phenyl-4aH-quinolin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group and hydroxyl substitution at specific positions enhance its potential for diverse applications compared to other quinoline derivatives .
生物活性
3-Hydroxy-4-phenyl-4aH-quinolin-2-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N with a molecular weight of approximately 221.25 g/mol. The compound features a quinoline core structure, which is known for its pharmacological relevance.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Caspase activation |
| A549 (Lung) | 18.0 | Inhibition of cell cycle progression |
2. Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
3. Immunosuppressive Effects
In addition to its anticancer and antimicrobial activities, this quinolinone has shown immunosuppressive effects in vitro. It inhibits the proliferation of T-cells and modulates cytokine production, suggesting potential applications in autoimmune diseases and transplant rejection .
The biological activities of this compound are attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Case Studies
A notable study evaluated the effects of this compound on breast cancer models in vivo. Mice treated with varying doses exhibited significant tumor regression compared to controls, highlighting its potential as a therapeutic agent in cancer treatment .
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
3-hydroxy-4-phenyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,11,17H |
InChI 键 |
YUHGPRSIMBXVRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2C=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















